2-Hexadecynoic acid
Overview
Description
2-Hexadecynoic acid is a biochemical reagent . It has a molecular formula of C16H28O2, an average mass of 252.392 Da, and a monoisotopic mass of 252.208923 Da .
Synthesis Analysis
The first total synthesis of a C5-curcumin-2-hexadecynoic acid (C5-Curc-2-HDA, 6) conjugate was successfully performed. Through a three-step synthetic route, conjugate 6 was obtained in 13% overall yield .Molecular Structure Analysis
The molecular structure of 2-Hexadecynoic acid consists of 16 carbon atoms, 28 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
The presence of 2-hexadecynoic acid (2-HDA, 4) in conjugate 6 increased 4-8-fold its antibacterial activity against MRSA strains. This supports the hypothesis that the chemical connection of 4 to C5-Curcumin (2) increases the antibacterial activity of 2 against Gram-positive bacteria .Physical And Chemical Properties Analysis
2-Hexadecynoic acid has a density of 0.9±0.1 g/cm3, a boiling point of 380.2±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C. It also has an enthalpy of vaporization of 69.0±6.0 kJ/mol, a flash point of 197.9±15.8 °C, and an index of refraction of 1.472 .Scientific Research Applications
Inhibition of Cell Growth and Lipid Metabolism : 2-Hexadecynoic acid has been shown to inhibit the growth and affect lipid metabolism of cultured 7288C hepatoma cells. It was observed to inhibit fatty acid elongation and acylation, especially triglyceride synthesis in these cells (Upreti, Matocha, & Wood, 1981).
Bacteriostatic Properties : Research indicates that 2-Hexadecynoic acid is bacteriostatic for all gram-positive bacteria tested. It was found to be readily taken up by cells and incorporated into the phospholipid fraction (Konthikamee, Gilbertson, Langkamp, & Gershon, 1982).
Inhibition of Mycobacterial Fatty Acid Biosynthesis and Degradation : This compound demonstrates cidal activity against Mycobacterium smegmatis and Mycobacterium bovis BCG, inhibiting mycolic acid biosynthesis, fatty acid biosynthesis, and fatty acid degradation (Morbidoni et al., 2006).
Antibacterial Activity Against Multidrug-Resistant Bacteria : 2-Hexadecynoic acid displays significant antibacterial activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Sanabria-Ríos et al., 2014).
Inhibition of Fatty Acid Elongation : Studies show that dietary methyl-2-hexadecynoate inhibits fatty acid elongation in animals, indicating a potential use in regulating lipid metabolism (Wood & Lee, 1981).
Effect on Hepatic Fatty Acid Metabolism : The compound causes changes in lipid metabolism in normal and hepatoma-bearing rats, suggesting its potential in studying liver function and cancer (Wood, Lee, & Gershon, 1980).
Antiprotozoal and Anticancer Activities : 2-Hexadecynoic acid and related compounds have shown promising results as inhibitors of fatty acid biosynthesis in protozoal diseases and potential anticancer activities (Carballeira, 2013).
Mechanism of Action
Safety and Hazards
2-Hexadecynoic acid can cause skin irritation and serious eye irritation. It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition .
Future Directions
There is potential for further evaluation of 2-Hexadecynoic acid for use in topical antifungal formulations . Additionally, the chemical conjugation of 2-hexadecynoic acid to C5-curcumin enhances its antibacterial activity against multi-drug resistant bacteria, suggesting potential for future research in this area .
properties
IUPAC Name |
hexadec-2-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-13H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECFGCCEVOFCNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC#CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182577 | |
Record name | 2-Hexadecynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2834-03-9 | |
Record name | 2-Hexadecynoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002834039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hexadecynoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289580 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hexadecynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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